Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is a chemical compound with the molecular formula C₃HCl₃F₆Si and a molecular weight of 285.475 g/mol . This compound is known for its unique structure, which includes both chlorinated and fluorinated groups attached to a silicon atom. It is used in various industrial and research applications due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane can be synthesized through the reaction of hexafluoropropylene oxide with trichlorosilane under controlled conditions . The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols or amines.
Hydrolysis: In the presence of water, it hydrolyzes to form silanols and hydrochloric acid.
Common Reagents and Conditions
Alcohols and Amines: Used in substitution reactions to replace chlorine atoms.
Water: Used in hydrolysis reactions.
Major Products Formed
Silanols: Formed during hydrolysis.
Substituted Silanes: Formed during substitution reactions.
Wissenschaftliche Forschungsanwendungen
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is used in various scientific research applications, including:
Wirkmechanismus
The mechanism of action of trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane involves its reactivity with nucleophiles. The chlorine atoms are highly reactive and can be easily replaced by other nucleophiles, leading to the formation of various substituted products . The fluorinated groups provide stability and resistance to degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane is unique due to its combination of chlorinated and fluorinated groups, which provide both reactivity and stability. This makes it suitable for a wide range of applications that require these properties .
Eigenschaften
CAS-Nummer |
60002-07-5 |
---|---|
Molekularformel |
C3HCl3F6Si |
Molekulargewicht |
285.47 g/mol |
IUPAC-Name |
trichloro(1,1,1,2,3,3-hexafluoropropan-2-yl)silane |
InChI |
InChI=1S/C3HCl3F6Si/c4-13(5,6)2(9,1(7)8)3(10,11)12/h1H |
InChI-Schlüssel |
DDLYECKBKLWCJH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(F)(F)F)(F)[Si](Cl)(Cl)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.